2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
Overview
Description
“2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 2-methylpropanoate group. The molecular weight of the compound is 235.75 g/mol.Chemical Reactions Analysis
Esters, such as “this compound”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Scientific Research Applications
Role in Medicinal Chemistry and Drug Design
Research on structurally related compounds, such as various piperidine derivatives, has shown significant contributions to medicinal chemistry, particularly in the design of new pharmaceutical agents with improved efficacy and safety profiles. For instance, compounds within the piperidine class have been explored for their potential as antihistamines, demonstrating potent binding affinity to histamine receptors and offering a longer duration of action due to their chemical structures (Sanjay Sharma et al., 2021). Such studies indicate the potential of 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in contributing to the development of new therapeutic agents targeting specific receptors or biological pathways.
Analytical and Bioanalytical Applications
The analytical and bioanalytical applications of related compounds have been well-documented, providing methods for the quantification and analysis of drugs in various sample matrices. This is crucial for quality control, bioavailability, and bioequivalence studies in pharmaceutical research. For example, the review by Sharma et al. outlines analytical methodologies for estimating related compounds in different matrices, highlighting the need for novel, effective, and safe analytical methods (Sanjay Sharma et al., 2021). Such insights underscore the potential utility of this compound in analytical research, aiding in the development of novel methodologies for drug analysis.
Pharmacological Research
Pharmacological studies on compounds with similar structures have contributed to understanding the mechanisms of action of new drugs and their potential therapeutic applications. Research on various piperidine derivatives has explored their roles as prokinetic agents in gastrointestinal motility disorders, highlighting their unique mechanisms of action and specificity (R. McCallum et al., 1988). This suggests that this compound could serve as a valuable tool in pharmacological research, potentially leading to the discovery of new treatments for various conditions.
Properties
IUPAC Name |
2-piperidin-4-ylethyl 2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-5-10-3-6-12-7-4-10;/h9-10,12H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUONPHFKWUBKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-59-0 | |
Record name | Propanoic acid, 2-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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